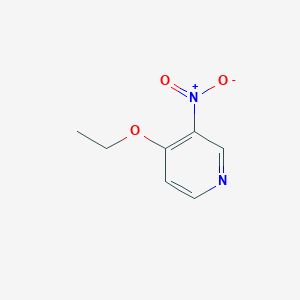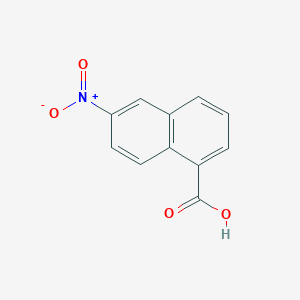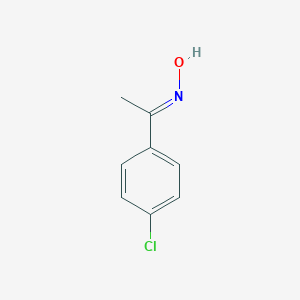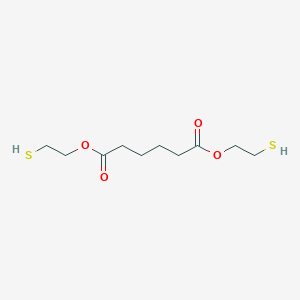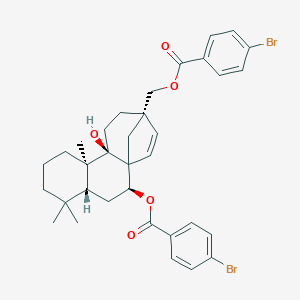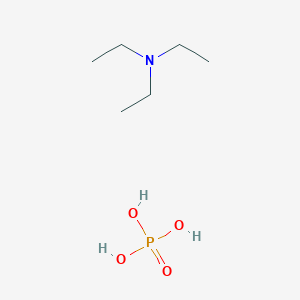
(2R)-2-propyloxirane
Übersicht
Beschreibung
(2R)-2-propyloxirane is a chiral epoxide that has been extensively studied due to its unique properties and potential applications in various fields. It is a colorless liquid that is soluble in water and commonly used in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Chalcone Epoxide Intermediates and Lignin-Related Phenylcoumarans
Research by Langer, Li, and Lundquist (2006) discusses the synthesis of chalcone epoxide intermediates, which are structurally related to (2R)-2-propyloxirane. These compounds, such as (2R*,3S*)-1-(3,4-dimethoxyphenyl)-3-{3-methoxy-2-[(2R*)-tetrahydropyran-2-yloxy]phenyl}-2,3-epoxy-1-propanone, play a role in synthesizing lignin-related phenylcoumarans. This study enhances understanding of the stereochemistry and crystal structures of such chalcone epoxides, contributing to our knowledge of lignin chemistry and potential applications in materials science (Langer, Li, & Lundquist, 2006).
Asymmetric Cyclization Catalyzed by Cobalt Complexes
Takeichi, Ishimori, and Tsuruta (1979) explored the synthesis of optically active methyloxirane, a compound similar to (2R)-2-propyloxirane, using an optically active cobalt complex as a catalyst. This research provides insight into the asymmetric cyclization processes, which are crucial for producing chiral compounds in pharmaceutical and chemical industries (Takeichi, Ishimori, & Tsuruta, 1979).
Nitrile Biotransformations for Synthesis of Oxiranecarboxamides
Wang et al. (2005) studied the biotransformations of various oxiranecarbonitriles, closely related to (2R)-2-propyloxirane, using Rhodococcus sp. This process led to the efficient synthesis of oxiranecarboxamides with high enantiomeric excess, demonstrating the potential of microbial catalysts in producing optically active epoxides for use in the synthesis of complex chiral molecules (Wang et al., 2005).
Epoxide-Hydrolase-Catalyzed Ring Opening
The research by Wistuba, Träger, and Schurig (1992) focuses on the enzyme-catalyzed hydrolysis of various aliphatic oxiranes, which include compounds structurally similar to (2R)-2-propyloxirane. This study offers insights into the substrate enantioselectivity and regioselectivity of epoxide hydrolases, which are important for understanding the metabolism and detoxification of epoxide compounds in biological systems (Wistuba, Träger, & Schurig, 1992).
Eigenschaften
IUPAC Name |
(2R)-2-propyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-2-3-5-4-6-5/h5H,2-4H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYURNNNQIFDVCA-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-propyloxirane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



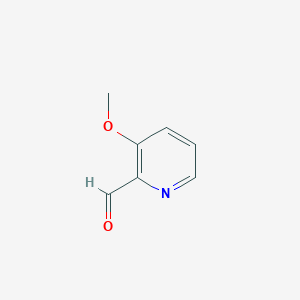
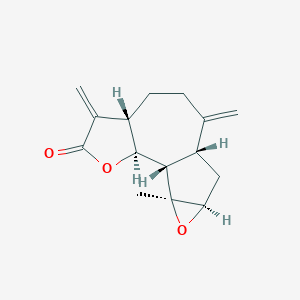
![2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B157407.png)


